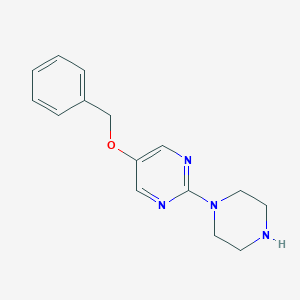

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Overview

Description

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a piperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group can be attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The benzyloxy and piperazin-1-yl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical compounds with potential therapeutic effects.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperazin-1-yl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

5-(Methoxy)-2-(piperazin-1-yl)pyrimidine: Similar structure with a methoxy group instead of a benzyloxy group.

5-(Benzyloxy)-2-(morpholin-1-yl)pyrimidine: Similar structure with a morpholin-1-yl group instead of a piperazin-1-yl group.

5-(Benzyloxy)-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidin-1-yl group instead of a piperazin-1-yl group.

Uniqueness

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is unique due to the combination of the benzyloxy and piperazin-1-yl groups, which can provide distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a piperazinyl group at the 2-position. Its molecular formula is C₁₅H₁₈N₄O. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and oncology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- CNS Activity : The compound has been studied for its potential as a CNS agent, contributing to the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, although it primarily serves as an intermediate in synthesizing more complex CNS agents.

- Antitumor Properties : Preliminary studies suggest that this compound may have antitumor effects, impacting cancer cell proliferation pathways. Interaction studies have indicated its engagement with receptors involved in these pathways .

While specific mechanisms of action for this compound remain to be fully elucidated, its structural characteristics imply several possible modes of action:

- Receptor Interaction : The compound may interact with neurotransmitter receptors and other cellular targets implicated in cancer progression .

- Inhibition Studies : In vitro studies have shown varying degrees of inhibition against cancer cell lines, suggesting that it may induce apoptosis or inhibit cell cycle progression in malignant cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of selected derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Similar piperazine and pyrimidine structure | Potentially different receptor affinity |

| 5-(Chloromethyl)-2-(piperazin-1-yl)pyrimidine | Chloromethyl substitution instead of benzyloxy | May exhibit different reactivity profiles |

| 6-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Benzyloxy at position 6 instead of 5 | Altered biological activity due to position change |

These comparisons highlight how minor structural variations can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrimidine derivatives, including those similar to this compound:

- Anticancer Activity : A study reported that certain pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines. For instance, compounds derived from similar structures showed selective toxicity against colorectal and breast cancer cells at low concentrations .

- Neuroprotective Effects : Research has indicated that some pyrimidine derivatives possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .

- Antimicrobial Activity : Preliminary data suggest that certain derivatives demonstrate antimicrobial properties against various pathogens, indicating a broader therapeutic application beyond oncology .

Properties

IUPAC Name |

5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCDQKNRWBVNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384382 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-61-5 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.